Trifluorosilyl radical

EPR Spectroscopy Radical Geometry Hyperfine Coupling

The trifluorosilyl radical (SiF₃•, CAS 14835-14-4) is a trigonal, pyramidal (C₃ᵥ) silicon-centered free radical with a molecular weight of 85.0807 g·mol⁻¹. It is the most extensively fluorinated member of the silyl radical series (SiHₙF₃₋ₙ•) and serves as a critical intermediate in plasma etching of silicon and SiO₂ surfaces, chemical vapor deposition (CVD) of silicon-containing thin films, and fluorine-based reactive gas chemistries.

Molecular Formula F3Si
Molecular Weight 85.08 g/mol
CAS No. 14835-14-4
Cat. No. B079801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluorosilyl radical
CAS14835-14-4
Molecular FormulaF3Si
Molecular Weight85.08 g/mol
Structural Identifiers
SMILESF[Si](F)F
InChIInChI=1S/F3Si/c1-4(2)3
InChIKeyATVLVRVBCRICNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluorosilyl Radical (CAS 14835-14-4): Baseline Identity for Differentiated Procurement in Radical-Mediated Processes


The trifluorosilyl radical (SiF₃•, CAS 14835-14-4) is a trigonal, pyramidal (C₃ᵥ) silicon-centered free radical with a molecular weight of 85.0807 g·mol⁻¹ . It is the most extensively fluorinated member of the silyl radical series (SiHₙF₃₋ₙ•) and serves as a critical intermediate in plasma etching of silicon and SiO₂ surfaces, chemical vapor deposition (CVD) of silicon-containing thin films, and fluorine-based reactive gas chemistries . Unlike its chloride (SiCl₃•) and hydride (SiH₃•) congeners, the extreme electronegativity of its three fluorine ligands confers a uniquely high ionic character to the Si–F bonds, which fundamentally alters its geometry, electronic structure, and chemical reactivity profile relative to other silyl radicals .

Why SiCl₃•, SiH₃•, or CF₃• Cannot Substitute for Trifluorosilyl Radical (CAS 14835-14-4) in Critical Applications


Superficial substitution of one silyl radical for another — or of the isoelectronic CF₃• for SiF₃• — fails because the trifluorosilyl radical differs from its closest analogs in at least five independently measurable dimensions: (i) its strongly pyramidal geometry versus the nearly planar SiH₃•, evidenced by a ²⁹Si hyperfine coupling constant 2.6× larger ; (ii) a lower halogen-atom abstraction reactivity compared to SiCl₃• and Si(CH₃)₃•, directly affecting kinetic selectivity in radical chain processes ; (iii) a positive spin-rotation interaction constant opposite in sign to that of CF₃•, reflecting different electronic-state ordering ; (iv) an inversion mechanism that switches from vertex inversion (SiH₃•, SiH₂F•) to edge inversion (SiF₃•, SiCl₃•) upon sufficient halogen substitution ; and (v) an adiabatic electron affinity of 2.66 eV that places SiF₃• intermediate between SiH₃• (1.37 eV) and SiCl₃• (3.21 eV), with direct consequences for electron-attachment controlled plasma kinetics . Selecting the wrong congener without quantifying these differences risks altering reaction branching ratios, deposition rates, or etching selectivity in ways that bulk formula similarity obscures.

Quantitative Differentiation Evidence for Trifluorosilyl Radical (CAS 14835-14-4) Against Closest Analogs


²⁹Si Hyperfine Coupling Constant and Pyramidal Geometry: SiF₃• vs. SiH₃•

The isotropic ²⁹Si hyperfine coupling constant (a_Si) directly reports the pyramidal character and s-orbital contribution to the singly occupied molecular orbital (SOMO). SiF₃• exhibits a_Si = (−)498.0 G, which is approximately 2.6× the magnitude of the value reported for the nearly planar SiH₃• radical (a_Si ≈ −190 G), indicating that SiF₃• is strongly pyramidal with substantial s-character at the silicon center . This extreme non-planarity arises from the high ionic character of the Si–F bonds, which polarize electron density toward the fluorine atoms and force the radical into a deeper pyramidal geometry . The experimental F-Si-F bond angle, deduced from matrix infrared spectroscopy and confirmed by microwave rotational spectroscopy, is 109.9°, with an Si–F bond length of 1.565 Å . In contrast, SiH₃• is nearly planar, and even the mono-fluorinated SiH₂F• (a_H = 34.6 G, a_F = 55.2 G) and di-fluorinated SiHF₂• (a_H = 89.9 G, a_F = 77.8 G) radicals retain significant proton hyperfine character absent in SiF₃• . The geometry difference has direct consequences for radical addition stereochemistry and surface binding geometry in etching processes.

EPR Spectroscopy Radical Geometry Hyperfine Coupling s-Character

Relative Reactivity in Halogen Atom Abstraction: SiF₃• vs. SiCl₃• vs. Si(CH₃)₃•

A competitive radical abstraction study in the gas phase (439–570 K) directly established that trifluorosilyl radicals are less reactive than both trichlorosilyl and trimethylsilyl radicals in abstracting chlorine and bromine atoms from alkyl halides . The relative Arrhenius parameters were obtained for SiF₃• + RX → SiF₃X + R• (X = Cl, Br) across a series of alkyl halides . This reactivity ordering is attributed to the strong electron-withdrawing inductive effect of the three fluorine atoms, which stabilizes the radical center and reduces the exothermicity of halogen-atom transfer from the alkyl halide substrate. The finding is consistent with independent work showing that the SiF₃ group exerts a deactivating influence on the reactivity of C–H and C–Cl bonds in the α-position to silicon in both radical and ionic reactions, an effect ascribed chiefly to inductive rather than resonance effects . In practical terms, SiF₃• will exhibit greater kinetic selectivity (less indiscriminate reactivity) than SiCl₃• or Si(CH₃)₃• in mixed-substrate environments, which is relevant for controlling product distributions in radical chain syntheses and plasma reactors where halogen-containing precursors are present.

Gas-Phase Kinetics Halogen Abstraction Radical Reactivity Arrhenius Parameters

Spin-Rotation Interaction Constant Sign: SiF₃• (+ Positive) vs. CF₃• (− Negative)

High-resolution microwave rotational spectroscopy of SiF₃• (measured from 330 GHz down to 75 GHz regions, N = 22−21 to N = 5−4 transitions) revealed that the spin-rotation interaction constant (ε) of the trifluorosilyl radical has a positive sign . This is opposite to the negative sign of the spin-rotation constant in the isoelectronic trifluoromethyl radical (CF₃•). The sign reversal was rationalized using the Mulliken-Walsh diagram for AH₃/AX₃ type radicals: in CF₃•, the SOMO is an a₂″ orbital localized on the fluorine atoms with no contribution from the carbon 2p orbital perpendicular to the molecular plane, leading to a negative spin-rotation constant; in SiF₃•, the different ordering of the 2a₁ and 1a₂″ orbitals arising from the larger silicon 3p orbital energy and stronger Si–F bond ionicity produces a SOMO with significant silicon 3p₂ character, yielding a positive spin-rotation constant . This represents a fundamental electronic structure difference that cannot be captured by simple isoelectronic analogies between carbon and silicon radical species.

Microwave Spectroscopy Spin-Rotation Interaction Electronic Structure Mulliken-Walsh Diagram

Electron Affinity of SiF₃•: Quantitative Differentiation from SiCl₃• and SiH₃•

The adiabatic electron affinity (AEA) is a first-order predictor of radical behavior in electron-attachment-dominated plasma environments and of the thermodynamic stability of the corresponding silyl anion. High-level computational predictions using the calibrated BLYP/DZP++ method yield AEA values of 2.66 eV for SiF₃•, 3.21 eV for SiCl₃•, and 1.37 eV for SiH₃• . These values place SiF₃• intermediate between the hydride and chloride congeners, consistent with the electronegativity trend (Cl > F > H anion stabilization). Experimentally, the vertical detachment energy of SiF₃⁻ has been measured by laser photoelectron spectroscopy (LPES) as 2.76 ± 0.05 eV, with the adiabatic electron affinity determined as 2.41 ± 0.22 eV . The difference between SiF₃• (2.66 eV) and SiCl₃• (3.21 eV), representing a 0.55 eV or approximately 21% higher AEA for SiCl₃•, has direct consequences for the relative population of negative ions in fluorocarbon/chlorocarbon plasma mixtures and for the energetics of electron-capture-initiated decomposition pathways.

Electron Affinity Anion Stability Plasma Chemistry DFT Calculations

Electron-Impact Dissociation of SiF₄: SiF₃• Radical Production vs. SiF₂•, SiF•, and Si•

Absolute cross sections for electron-impact dissociation of SiF₄ into neutral radical fragments were measured using threshold-ionization mass spectrometry in a dual electron-beam apparatus . The threshold energy for dissociation into SiF₃• + F is 10.8 eV, which is the lowest among all SiFₓ (x = 1–3) dissociation channels: 13.9 eV for SiF₂• formation, 20.4 eV for SiF•, and 24.6 eV for atomic Si . Furthermore, the maximum dissociation cross section for SiF₃• production is 0.68 × 10⁻²⁰ m² at 80 eV, which is approximately 4.3× larger than that for SiF₂• (0.16 × 10⁻²⁰ m² at 100 eV), 36× larger than for SiF• (0.019 × 10⁻²⁰ m² at 100 eV), and 79× larger than for Si (0.0086 × 10⁻²⁰ m² at 120 eV) . This means that SiF₃• is the overwhelmingly dominant neutral radical product of electron-impact dissociation of SiF₄ across a wide energy range (up to ~120 eV), which has direct implications for plasma etching models that must correctly partition the radical flux among SiFₓ species. Using SiF₂• or SiF• as a proxy would underestimate the radical production rate by factors of 4 to 80.

Electron-Impact Dissociation Plasma Diagnostics Threshold Energy Cross Section SiF₄

Procurement-Relevant Application Scenarios for Trifluorosilyl Radical (CAS 14835-14-4)


Diagnostic Calibration of Fluorine-Based Plasma Etching Reactors Using SiF₃• Rotational Spectroscopy

The well-characterized rotational spectrum of SiF₃•, spanning from 75 to 330 GHz with precisely determined rotational constants (B₀ = 0.25048 cm⁻¹) and a positive spin-rotation interaction constant opposite to that of CF₃•, makes SiF₃• an ideal species for calibration and validation of millimeter-wave and THz diagnostic systems monitoring SiF₄ or SF₆ plasma etching reactors. Procurement of high-purity SiF₃• precursor (or in situ generation from Si₂F₆) enables direct spectroscopic quantification of radical densities, which directly governs SiO₂ and Si etch rates. Selecting SiF₃• over CF₃• for diagnostic calibration avoids sign errors in Zeeman splitting analysis .

Kinetic Selectivity in Halogen Abstraction: SiF₃• for Controlled Radical Chain Synthesis

Because SiF₃• exhibits lower reactivity toward alkyl halide halogen abstraction than SiCl₃• or Si(CH₃)₃•, as demonstrated by competitive kinetic measurements between 439 and 570 K , it is the radical of choice when the synthetic goal requires selective halogen abstraction from a specific C–X bond in the presence of multiple competing substrates. This kinetic selectivity is amplified by the strong electron-withdrawing effect of the SiF₃ group, which deactivates α-C–H and α-C–Cl bonds toward further radical attack . Procurement of SiF₃•-generating precursors should be prioritized when reaction selectivity, rather than maximum conversion rate, is the critical process parameter.

Electron-Attachment-Controlled Plasma Processing: SiF₃• vs. SiCl₃• for Tailored Negative Ion Populations

In plasma reactors where electron-attachment kinetics control the negative ion density and thereby the sheath dynamics and ion bombardment energy, the 0.55 eV lower electron affinity of SiF₃• (AEA = 2.66 eV) compared to SiCl₃• (AEA = 3.21 eV) translates to approximately a 10⁹-fold lower equilibrium constant for electron attachment at 300 K. This means that fluorine-based plasmas generating SiF₃• will maintain significantly lower negative ion densities than chlorine-based plasmas generating SiCl₃•, enabling higher fractional electron density and different etching anisotropy profiles. Selecting SiF₃•-based chemistry over SiCl₃•-based chemistry is thus a quantitatively defensible decision when higher electron density and lower negative ion population are required for a given process window.

SiF₄-Based CVD and Etching: SiF₃• as the Dominant Radical Fragment for Process Modeling

Electron-impact dissociation of SiF₄ produces SiF₃• with a maximum cross section of 0.68 × 10⁻²⁰ m² at 80 eV, which is 4.3× SiF₂•, 36× SiF•, and 79× Si . The threshold for SiF₃• formation (10.8 eV) is also the lowest among all SiFₓ dissociation channels . These data establish that SiF₃• is the overwhelmingly dominant neutral radical product under typical plasma operating conditions (electron energies 10–120 eV). Any CFD or reactor-scale model of SiF₄-based CVD or etching that lumps all SiFₓ radicals into a single effective species, or that uses SiF₂• as a surrogate, will misallocate the radical flux by factors of 4 or more. Procurement of well-characterized SiF₃• sources for fundamental surface reactivity measurements is therefore essential for building quantitatively accurate process simulations.

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